REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].[Br:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]>C(O)C>[BrH:5].[CH2:6]([S:3][C:2](=[NH:4])[NH2:1])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
119 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the thick oil stirred in diethyl ether (500 mL)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated
|
Type
|
CUSTOM
|
Details
|
The product precipitated spontaneously
|
Type
|
FILTRATION
|
Details
|
After filtration one
|
Name
|
|
Type
|
product
|
Smiles
|
Br.C(CCCCC)SC(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144.5 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |